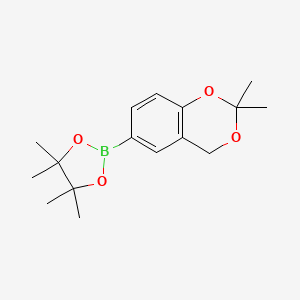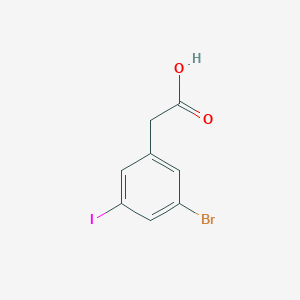
2-(3-Bromo-5-iodophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3-Bromo-5-iodophenyl)acetic acid" is a halogenated acetic acid derivative characterized by the presence of bromine and iodine atoms on the aromatic phenyl ring. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, molecular structure, and analysis of related halogenated acetic acids and their derivatives .
Synthesis Analysis
The synthesis of halogenated acetic acid derivatives can be achieved through various methods, including regioselective halogenation and coupling-cyclization reactions. For instance, "2-(3-Bromo-4-methoxyphenyl)acetic acid" was synthesized by the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . Similarly, although not the same compound, the synthesis of 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives was performed using catalytic amounts of palladium and copper(I) iodide with terminal alkynes . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of halogenated acetic acids is influenced by the electron-withdrawing or donating properties of the substituents on the aromatic ring. For example, in "2-(3-Bromo-4-methoxyphenyl)acetic acid", the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . This suggests that the presence of bromine and iodine in "this compound" would similarly affect the molecular geometry and electron distribution.
Chemical Reactions Analysis
Halogenated acetic acids can participate in various chemical reactions, including hydrogen bonding and the formation of cocrystals or salts with other compounds. For instance, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids leads to the formation of hydrogen-bonded adducts and salts . These interactions are crucial for understanding the reactivity and potential applications of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated acetic acids, such as solubility, melting point, and reactivity, are influenced by the halogen substituents. The analysis of haloacetic acids in drinking water reveals that these compounds are formed during chlorine disinfection and can be detected at various concentrations . Additionally, a rapid method for the analysis of halogenated compounds in water, including bromoacetic acids, has been developed, which could be applicable for "this compound" .
科学的研究の応用
Metabolic Pathways in Pharmacology
- Metabolism of Psychoactive Compounds: A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats revealed the formation of several metabolites, including 4-bromo-2,5-dimethoxyphenylacetic acid (Kanamori et al., 2002).
Chemical Synthesis and Reactivity
Reactivity and Synthesis
An investigation into the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids, including 2-(2-halophenyl)acetic acid variants, provided insights into their structural properties and potential applications in chemical synthesis (Srivastava et al., 2015).
Ligand Synthesis for Catalysis
The synthesis of 1-(2-Iodophenyl)-1H-tetrazole as a ligand for Pd(II) catalyzed Heck reactions indicates potential applications in organic synthesis (Gupta et al., 2004).
Antioxidant and Biological Activities
Natural Antioxidants
Research on marine red algae identified various bromophenols with potent antioxidant activities, suggesting potential applications in food preservation and health (Li et al., 2011).
Pharmacological Aspects of Halogenated Compounds
A study on the synthesis and pharmacological properties of various halogenated thiophene derivatives, including bromo and iodo variants, showed significant biofilm inhibition and anti-thrombolytic activities, indicating potential medicinal applications (Ikram et al., 2015).
Analytical Chemistry
- Detection of Halogenated Water Contaminants: Advanced analytical techniques for the simultaneous analysis of haloacetic acids and related halogenated compounds in water highlight the importance of these compounds in environmental monitoring and public health (Shi & Adams, 2009).
Safety and Hazards
特性
IUPAC Name |
2-(3-bromo-5-iodophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOOGDIJKZRNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

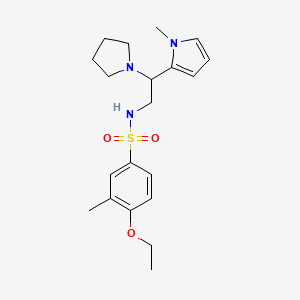
![(3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide](/img/structure/B2504577.png)
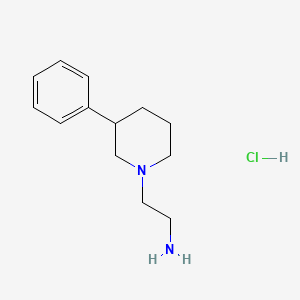
![4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide](/img/structure/B2504582.png)
![7-acetyl-3-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2504586.png)
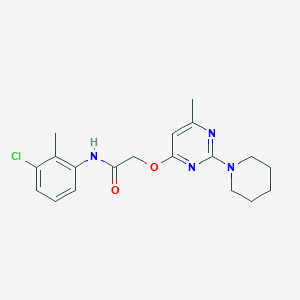
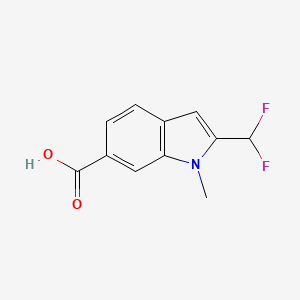
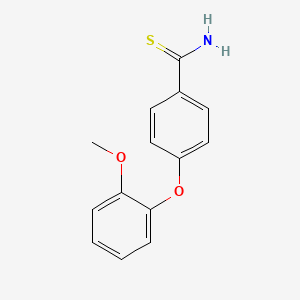
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2504590.png)
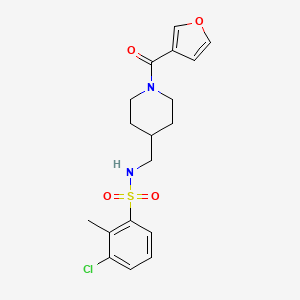
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2504592.png)
![1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2504594.png)
